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molecular formula C10H13NO2 B2513937 Methyl 2-amino-3,4-dimethylbenzoate CAS No. 31928-20-8

Methyl 2-amino-3,4-dimethylbenzoate

Cat. No. B2513937
M. Wt: 179.219
InChI Key: SHRUMQVHQPPAGZ-UHFFFAOYSA-N
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Patent
US08859592B2

Procedure details

A suspension of methyl 3,4-dimethyl-2-nitrobenzoate (23 g) and Pd/C (2.3 g) in methanol (400 ml) was stirred under hydrogen (1 bar) for 48 h and filtered through Celite under nitrogen atmosphere. Evaporation of methanol gave methyl 3,4-dimethyl-2-aminobenzoate (20 g). 1H-NMR (400 MHz, CDCl3): 7.67 (d, 1H), 6.6 (d, 1H), 3.86 (s, 3H), 2.27 (s, 3H), 2.1 (s, 3H).
Name
methyl 3,4-dimethyl-2-nitrobenzoate
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6]>CO.[Pd]>[CH3:1][C:2]1[C:3]([NH2:13])=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
methyl 3,4-dimethyl-2-nitrobenzoate
Quantity
23 g
Type
reactant
Smiles
CC=1C(=C(C(=O)OC)C=CC1C)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen (1 bar) for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
Evaporation of methanol

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC=1C(=C(C(=O)OC)C=CC1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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